3,4-Dichloro-6-hydroxyindazole

Physicochemical profiling Drug-likeness Lead optimization

3,4-Dichloro-6-hydroxyindazole (CAS 887569-78-0) is a synthetic, trisubstituted indazole derivative bearing chlorine atoms at the C3 and C4 positions and a hydroxyl group at C6 on the bicyclic indazole core (molecular formula C₇H₄Cl₂N₂O, MW 203.03 g/mol). Its computed physicochemical profile includes an XLogP3-AA of 2.8, topological polar surface area (TPSA) of 48.9 Ų, two hydrogen bond donors (indazole N–H and phenolic O–H), two hydrogen bond acceptors, and zero rotatable bonds, placing it within favorable oral drug-like chemical space.

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02 g/mol
CAS No. 887569-78-0
Cat. No. B3295158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-6-hydroxyindazole
CAS887569-78-0
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Cl)Cl)O
InChIInChI=1S/C7H4Cl2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
InChIKeyUUMFTPDOUDBIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-6-hydroxyindazole (CAS 887569-78-0): Structural and Physicochemical Baseline for Procurement Decisions


3,4-Dichloro-6-hydroxyindazole (CAS 887569-78-0) is a synthetic, trisubstituted indazole derivative bearing chlorine atoms at the C3 and C4 positions and a hydroxyl group at C6 on the bicyclic indazole core (molecular formula C₇H₄Cl₂N₂O, MW 203.03 g/mol) [1]. Its computed physicochemical profile includes an XLogP3-AA of 2.8, topological polar surface area (TPSA) of 48.9 Ų, two hydrogen bond donors (indazole N–H and phenolic O–H), two hydrogen bond acceptors, and zero rotatable bonds, placing it within favorable oral drug-like chemical space [1]. The predicted pKa of 7.96 ± 0.40 suggests that the 6‑OH group is partially ionizable at physiological pH, a property that distinguishes it from non‑hydroxylated 3,4‑dichloroindazole analogs . Commercially, the compound is supplied at ≥95% purity (HPLC) and is primarily positioned as a research‑grade building block for medicinal chemistry campaigns, particularly those exploring 4,6‑disubstituted indazole scaffolds [2].

Why Generic 3,4-Dichloro-6-hydroxyindazole Substitution Fails: Positional Isomerism and Scaffold Control in Indazole-Based Programs


Indazole derivatives with identical molecular formulae but differing substitution patterns cannot be treated as interchangeable, even in early‑stage screening. The 3,4‑dichloro‑6‑hydroxy substitution array on the indazole core creates a unique electronic and steric environment: the electron‑withdrawing chlorine atoms at C3 and C4 polarize the ring system, while the C6 hydroxyl serves as both a hydrogen‑bond donor and a synthetic handle for further derivatization (e.g., etherification, esterification) [1]. The closest positional isomer, 3,6‑dichloro‑4‑hydroxyindazole (CAS 887569‑60‑0), relocates the hydroxyl group to the C4 position, altering the hydrogen‑bonding geometry and the electrostatic potential surface of the molecule . Even the unsubstituted parent, 6‑hydroxyindazole (CAS 23244‑88‑4), displays a markedly different biological profile—reported antiparasitic EC₅₀ of 128.9 μM against Leishmania amazonensis intracellular amastigotes —a level of activity unlikely to be reproduced by the dichlorinated analog without systematic SAR confirmation. In 4,6‑disubstituted indazole medicinal chemistry programs targeting hepcidin production or IDO1, minor substituent changes at the 3‑position (H vs. Cl vs. alkyl) have been shown to dramatically alter both target potency and oral bioavailability [2]. Consequently, procurement decisions must be guided by the specific substitution pattern required for the intended scaffold, not by a generic indazole classification.

Quantitative Differential Evidence for 3,4-Dichloro-6-hydroxyindazole (CAS 887569-78-0): Procurement-Relevant Comparisons


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and TPSA Compared with 6-Hydroxyindazole

3,4-Dichloro-6-hydroxyindazole exhibits computed XLogP3-AA of 2.8 and TPSA of 48.9 Ų [1], representing a substantial increase in lipophilicity relative to the non‑chlorinated parent 6‑hydroxyindazole (XLogP3 ≈ 1.3, TPSA ≈ 48.9 Ų; PubChem CID 135424122). The addition of two chlorine atoms increases logP by approximately 1.5 log units while preserving TPSA, a profile consistent with improved membrane permeability potential within the framework of Lipinski's Rule of Five [2].

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: 3,4-Dichloro-6-hydroxyindazole vs. 3,6-Dichloro-4-hydroxyindazole by NMR-Structure Confirmation

Vendor‑supplied 3,4‑dichloro‑6‑hydroxyindazole is characterized by ¹H and ¹³C NMR spectroscopy that confirms the hydroxyl substituent at the C6 position and chlorine atoms at C3 and C4, as opposed to the regioisomeric 3,6‑dichloro‑4‑hydroxyindazole (CAS 887569‑60‑0) where the hydroxyl group resides at C4 [1]. The C6‑OH regioisomer is expected to display a distinct aromatic proton coupling pattern (two meta‑coupled aromatic protons at C5 and C7) versus the C4‑OH isomer, enabling unequivocal identity verification prior to use [1].

Structural confirmation Regioisomer quality control NMR characterization

Commercial Purity Benchmark: ≥95% HPLC Purity Specification and Procurement Implications

3,4‑Dichloro‑6‑hydroxyindazole is commercially supplied at a purity specification of ≥95% as determined by HPLC . This purity level is adequate for most medicinal chemistry applications including parallel library synthesis, fragment elaboration, and initial biological screening, but falls below the ≥98% threshold typically required for advanced lead optimization, in vivo PK studies, or co‑crystallography experiments. The predicted pKa of 7.96 ± 0.40 for the 6‑OH group further informs handling requirements: the compound may require pH‑controlled storage conditions to prevent deprotonation‑induced degradation or dimerization.

Chemical purity Quality control Building block procurement

Scaffold‑Level Evidence: 4,6‑Disubstituted Indazole Motif Validated in Hepcidin Production Inhibitor Lead Optimization

Although no published primary SAR study explicitly includes 3,4‑dichloro‑6‑hydroxyindazole as a tested compound, the 4,6‑disubstituted indazole chemotype has been validated as a productive scaffold for hepcidin production inhibitors [1]. The Daiichi Sankyo team reported structure–activity relationships across a series of 4,6‑disubstituted indazoles, culminating in the orally bioavailable development candidate DS28120313 [1]. The 3‑position of the indazole core in that series tolerated various substituents (H, alkyl, halogen), with 3‑chloro and 3‑unsubstituted analogs both retaining target engagement, suggesting that 3,4‑dichloro‑6‑hydroxyindazole—bearing a chlorine at the 3‑position and a derivatizable hydroxyl at C6—represents a logical and underexplored building block for follow‑up SAR expansion of this target class.

Hepcidin inhibition 4,6-disubstituted indazole Iron homeostasis

Fragment‑Based Drug Discovery Precedent: Hydroxy‑Indazole‑Carboxamides as Hsp90 Inhibitors

A fragment‑based discovery campaign identified hydroxy‑indazole‑carboxamides as novel small‑molecule inhibitors of the molecular chaperone Hsp90, with the 6‑hydroxyindazole substructure serving as a critical hinge‑binding motif [1]. The 3,4‑dichloro‑6‑hydroxy substitution pattern on the indazole core introduces electron‑withdrawing chlorine atoms that modulate the pKa of the indazole N–H (predicted pKa ~7.96 for the 6‑OH, but the indazole N1–H pKa is expected to be lower due to the electron‑withdrawing chlorine effect), potentially enhancing hinge‑region hydrogen‑bond donor capacity relative to unsubstituted 6‑hydroxyindazole . While no direct Hsp90 inhibition data are available for the 3,4‑dichloro analog, the fragment‑based precedent supports the procurement of this compound as a diversification point for Hsp90 inhibitor libraries.

Fragment-based drug discovery Hsp90 inhibition Hydroxy-indazole scaffold

Optimal Application Scenarios for 3,4-Dichloro-6-hydroxyindazole (CAS 887569-78-0) Based on Differential Evidence


4,6‑Disubstituted Indazole Library Synthesis for Hepcidin Production Inhibitor Lead Optimization

The 3,4‑dichloro‑6‑hydroxy substitution pattern provides a pre‑functionalized indazole core for rapid analog generation. The C6 hydroxyl serves as a synthetic handle for O‑alkylation, acylation, or sulfonylation, while the C3 chlorine can participate in nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling reactions. This dual derivatizability makes the compound a strategic building block for expanding SAR around the 4,6‑disubstituted indazole hepcidin inhibitor pharmacophore established by Fukuda et al. (2017) [1]. The compound's computed XLogP3 of 2.8 [2] provides a starting lipophilicity within the desirable range (1–3) for oral bioavailability, and the commercial availability at ≥95% purity supports parallel library synthesis workflows.

Hsp90 Fragment Elaboration Campaigns Requiring Halogenated Hinge‑Binding Motifs

Building on the fragment‑based discovery of 6‑hydroxy‑indazole‑carboxamides as Hsp90 N‑terminal domain ligands [3], 3,4‑dichloro‑6‑hydroxyindazole offers an entry point for fragment growing or merging strategies. The electron‑withdrawing chlorine substituents at C3 and C4 are expected to lower the indazole N1–H pKa, potentially enhancing hydrogen‑bond donor strength to the Asp93 hinge residue of Hsp90. The compound's TPSA of 48.9 Ų and two hydrogen‑bond donors [2] maintain fragment‑like physicochemical properties, making it suitable for biophysical screening (NMR, SPR, X‑ray crystallography) without the need for extensive pre‑purification beyond the commercial ≥95% grade.

Antiparasitic Screening: Probe Development Against Apicomplexan Heme Oxygenase

An Aladdin assay report (ALA697974) documents in vitro evaluation of this compound for inhibition of heme oxygenase in cell‑free extracts of Plasmodium yoelii at 10 μM concentration . Although quantitative inhibition data (% inhibition or IC₅₀) are not publicly available for this specific entry, the assay context places 3,4‑dichloro‑6‑hydroxyindazole within antimalarial target space. Given the critical role of heme detoxification in Plasmodium biology, researchers exploring indazole‑based antimalarials may consider this compound as a starting point for structure‑based optimization, particularly in comparison with the structurally related 6‑hydroxyindazole (EC₅₀ 128.9 μM against Leishmania amastigotes ) to determine whether 3,4‑dichlorination improves antiparasitic potency.

Physicochemical Tool Compound: Investigating Chlorine‑Mediated Lipophilicity and Permeability Effects

The compound's well‑defined structural features—a rigid, zero‑rotatable‑bond core with precisely two chlorine substituents—make it a useful tool molecule for systematic studies of halogen effects on membrane permeability, solubility, and metabolic stability. The computed ΔXLogP3 of approximately +1.5 relative to 6‑hydroxyindazole [2] provides a quantitative baseline for predicting the impact of dichlorination on Caco‑2 permeability or PAMPA. Procurement of both 3,4‑dichloro‑6‑hydroxyindazole and its non‑chlorinated parent enables paired‑compound experimental designs that isolate the contribution of chlorine substitution to ADME properties.

Quote Request

Request a Quote for 3,4-Dichloro-6-hydroxyindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.